Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate
Brand Name: Vulcanchem
CAS No.: 40820-77-7
VCID: VC17029023
InChI: InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES:
Molecular Formula: C16H25NO5S
Molecular Weight: 343.4 g/mol

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate

CAS No.: 40820-77-7

Cat. No.: VC17029023

Molecular Formula: C16H25NO5S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate - 40820-77-7

Specification

CAS No. 40820-77-7
Molecular Formula C16H25NO5S
Molecular Weight 343.4 g/mol
IUPAC Name 4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
Standard InChI InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key KCWJQYMVIPERDS-UHFFFAOYSA-M
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a two-step process:

  • Quaternization: Reaction of 2-(dimethylamino)ethyl methacrylate with methyl toluene-p-sulfonate under controlled conditions.

  • Purification: Isolation via solvent extraction or recrystallization to achieve >95% purity .

Key reaction parameters include:

  • Temperature: 40–60°C to prevent premature polymerization.

  • Solvent: Anhydrous acetone or tetrahydrofuran to minimize hydrolysis.

  • Stoichiometry: 1:1 molar ratio of amine to tosylating agent.

Industrial-Scale Manufacturing

Industrial protocols optimize yield by employing continuous-flow reactors and in-line monitoring of ionic content. Challenges include managing exothermic reactions and avoiding byproducts such as bis-quaternary ammonium species. Post-synthesis, the compound is stabilized with inhibitors like 4-methoxyphenol (150–200 ppm) to prevent autopolymerization during storage .

Physicochemical Properties

Thermal and Colloidal Behavior

PropertyValueMethod
Melting Point72–75°CDSC
Critical Micelle Concentration (CMC)0.8 mMSurface Tensiometry
Zeta Potential (1% aqueous)+42 mVDynamic Light Scattering

The compound forms stable micelles above its CMC, with aggregation numbers (~80) indicating spherical micellar structures . Thermo-gravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily due to cleavage of the sulfonate group.

Polymerization Kinetics

As a polymerizable surfactant, it participates in emulsion polymerization with kinetics governed by:

Rp=kp[M][I]0.5R_p = k_p[M][I]^{0.5}

where RpR_p = polymerization rate, kpk_p = propagation rate constant (~120 L/mol·s), [M] = monomer concentration, and [I] = initiator concentration. Copolymerization with styrene or acrylates enhances latex stability in coatings .

Applications in Materials Science

Surface Modification Agents

The compound’s amphiphilic nature enables:

  • Antistatic coatings: Reduces surface resistivity to 10⁶–10⁸ Ω/sq in polyolefin films.

  • Dye-leveling agents: Improves uniformity in textile dyeing processes.

Microcapsule Stabilization

In patent EP4438132A2, analogous quaternized ammonium compounds stabilize microcapsules via electrostatic interactions with anionic encapsulating polymers (e.g., polyurea). Stabilization efficacy depends on:

  • Charge density: Optimal at 1–3 meq/g.

  • pH: Stable between 4–8 due to protonation equilibria .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
2-(Methacryloyloxy)ethyltrimethylammonium chlorideChloride counterion; higher water solubilityPaper coatings, flocculants
Dodecyltrimethylammonium bromideLong alkyl chain; no polymerizabilityDetergents, DNA extraction
Benzalkonium chlorideAromatic hydrophobe; antimicrobialDisinfectants, preservatives

The toluene-p-sulphonate variant offers superior thermal stability compared to chloride analogs, making it preferable in high-temperature processing .

Future Research Directions

  • Advanced Drug Delivery: Exploiting micellar encapsulation for hydrophobic therapeutics.

  • Ionic Liquids: Tuning conductivity via anion-exchange (e.g., replacing tosylate with bistriflimide).

  • Antimicrobial Coatings: Leveraging cationic charge density against biofilm formation.

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